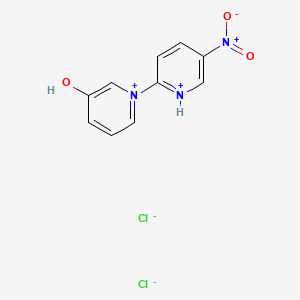
3-Hydroxy-5'-nitro-1,2'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is a bipyridinium compound with notable applications in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyl group at the 3-position and a nitro group at the 5’-position on the bipyridinium ring system. The dichloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between electron-rich aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, where 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts react with aromatic diamines under reflux conditions in methanol . The reaction is usually carried out over several days to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bipyridinium ring can undergo reduction to form radical cations.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can react with the hydroxyl group.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of radical cations and dihydro derivatives.
Substitution: Formation of ether and amine derivatives.
Scientific Research Applications
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride involves its interaction with molecular targets through redox processes. The bipyridinium ring system can undergo reversible one- and two-electron reductions, leading to significant changes in electronic absorption spectra . These redox properties are harnessed in various applications, including molecular machines and data storage devices.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridinium dichloride: Similar redox properties but lacks the hydroxyl and nitro groups.
3,3’-Bipyridinium dichloride: Different electronic properties due to the position of the nitrogen atoms.
2,2’-Bipyridinium dichloride: Exhibits different planarity and redox behavior.
Uniqueness
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and redox properties. These functional groups enable its use in a wider range of applications compared to other bipyridinium derivatives.
Properties
CAS No. |
54346-55-3 |
|---|---|
Molecular Formula |
C10H9Cl2N3O3 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
1-(5-nitropyridin-1-ium-2-yl)pyridin-1-ium-3-ol;dichloride |
InChI |
InChI=1S/C10H7N3O3.2ClH/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16;;/h1-7H;2*1H |
InChI Key |
PHDQKCGQDCNEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2=[NH+]C=C(C=C2)[N+](=O)[O-])O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


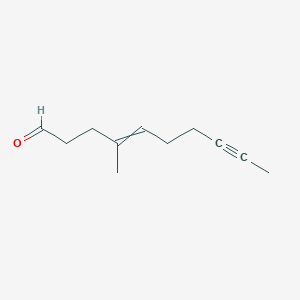

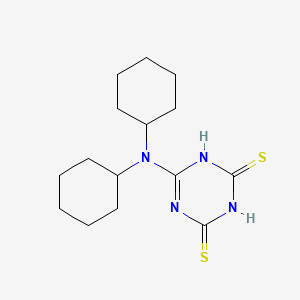
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)



![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)


![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
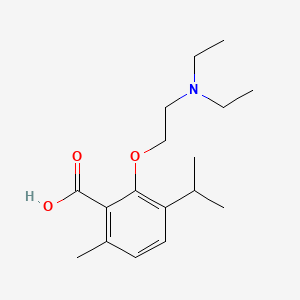
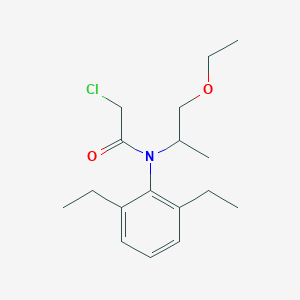
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
